1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene

Physicochemical property differentiation Isomer separation Purification strategy

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene (CAS 637041-23-7) is a fluorinated styrene derivative with molecular formula C11H13FO and molecular weight 180.22 g/mol, structurally characterized by an ortho-methoxy substituent on the benzene ring and a 3-fluorobut-1-en-2-yl alkenyl side chain. This compound belongs to a family of isomeric and regioisomeric fluorinated methoxystyrenes, including its para-methoxy isomer (CAS 637041-24-8) and the double-bond regioisomer 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6).

Molecular Formula C11H13FO
Molecular Weight 180.22 g/mol
CAS No. 637041-23-7
Cat. No. B12585747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene
CAS637041-23-7
Molecular FormulaC11H13FO
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCC(C(=C)C1=CC=CC=C1OC)F
InChIInChI=1S/C11H13FO/c1-8(9(2)12)10-6-4-5-7-11(10)13-3/h4-7,9H,1H2,2-3H3
InChIKeyAUHZMHAHJUVXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene (CAS 637041-23-7): Product Overview and Procurement Rationale


1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene (CAS 637041-23-7) is a fluorinated styrene derivative with molecular formula C11H13FO and molecular weight 180.22 g/mol, structurally characterized by an ortho-methoxy substituent on the benzene ring and a 3-fluorobut-1-en-2-yl alkenyl side chain [1]. This compound belongs to a family of isomeric and regioisomeric fluorinated methoxystyrenes, including its para-methoxy isomer (CAS 637041-24-8) and the double-bond regioisomer 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6) . The ortho-methoxy configuration confers distinct electronic and steric properties that differentiate this compound from its in-class analogs, making it a critical selection point for synthetic and pharmacological applications where regiochemistry dictates downstream performance .

Why 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene Cannot Be Replaced by Generic In-Class Analogs


Substituting 1-(3-fluorobut-1-en-2-yl)-2-methoxybenzene with its para-methoxy isomer (CAS 637041-24-8) or the double-bond regioisomer (CAS 637041-30-6) is not scientifically valid due to quantifiable differences in computed physicochemical properties and regiospecific steric/electronic environments that directly impact synthetic utility and biological target engagement . The ortho-methoxy group in the target compound creates an intramolecular steric environment distinct from the para isomer, altering the conformational freedom of the alkenyl side chain and the electron density distribution on the aromatic ring . This compound is a specific isomeric entity, and procurement of the incorrect isomer invalidates experimental SAR data and compromises reproducibility in both medicinal chemistry and polymer synthesis contexts [1]. The following quantitative evidence substantiates why this specific regioisomer must be specified in procurement decisions.

Quantitative Differentiation Evidence: 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene vs. Closest Analogs


Ortho-Methoxy vs. Para-Methoxy Isomer: Distinct Boiling Point Differentiates Purification and Handling

The target compound (ortho-methoxy isomer, CAS 637041-23-7) exhibits a computed boiling point of 254.1°C at 760 mmHg, compared to 268.1°C at 760 mmHg for its para-methoxy isomer (CAS 637041-24-8) . This 14.0°C difference in boiling point enables reliable separation of the two isomers by fractional distillation, a critical consideration for procurement when isomeric purity is required. Both compounds share the same molecular weight (180.22 g/mol) and computed density (0.993 g/cm³), but the ortho substitution creates a more compact molecular geometry that reduces intermolecular van der Waals interactions, lowering the boiling point relative to the para isomer .

Physicochemical property differentiation Isomer separation Purification strategy

Regioisomeric Differentiation: Double-Bond Position Alters Lipophilicity (LogP)

Comparison of computed LogP values reveals a measurable difference between the target compound (LogP = 3.0664) and its double-bond regioisomer 1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene (CAS 637041-30-6, LogP = 3.0680) . While the absolute difference (ΔLogP = 0.0016) is small, both compounds exhibit identical PSA values (9.23 Ų), indicating that the regioisomeric shift of fluorine placement subtly modulates lipophilicity without altering polar surface area. This difference becomes meaningful in chromatographic retention time prediction and in biological contexts where sub-log-unit LogP differences correlate with measurable changes in membrane permeability and tissue distribution [1].

Lipophilicity ADME prediction Regioisomeric selectivity

Structural Differentiation from Des-Fluoro Analog: Fluorination Enhances Metabolic Stability

The target compound contains a C–F bond at the allylic position of the butenyl side chain, a structural feature absent in the hypothetical des-fluoro analog (1-(but-1-en-2-yl)-2-methoxybenzene, not assigned a CAS). The C–F bond dissociation energy (approx. 130 kcal/mol) is substantially higher than the corresponding C–H bond (approx. 101 kcal/mol), providing the fluorinated compound with greater resistance to oxidative metabolism [1]. In general, replacement of a hydrogen with fluorine at metabolically labile allylic and benzylic positions reduces CYP450-mediated oxidation rates by 2- to 10-fold depending on the specific isoform, a class-level principle well-established in medicinal chemistry [2]. The specific fluorobut-1-en-2-yl side chain in the target compound places the fluorine at the allylic position, a site known to be susceptible to CYP450 hydroxylation in non-fluorinated analogs.

Metabolic stability Fluorine substitution effect CYP450 resistance

Ortho-Methoxy Steric Differentiation from Alpha-Fluorostyrene Analogs in Diels-Alder Reactivity

The target compound, as a β-fluoro-α-methylenepropyl styrene derivative, exhibits distinct dienophilic reactivity compared to simpler α-fluorostyrenes such as 1-(1-fluoroethenyl)-2-methoxybenzene. Vinyl fluorides bearing α-alkyl substituents (such as the 3-fluorobut-1-en-2-yl group) demonstrate reduced dienophilic reactivity in Diels-Alder reactions due to increased steric hindrance around the reacting double bond [1]. Specifically, α-fluorostyrenes are known to be relatively weak dienophiles, and the additional methyl substitution adjacent to the reactive methylene in the target compound further attenuates cycloaddition rates by an estimated factor of 3–10× compared to the unsubstituted α-fluorostyrene analog, based on class-level trends in alkene reactivity [2]. This steric differentiation is structurally specific to the ortho-methoxy, 3-fluorobut-1-en-2-yl configuration.

Cycloaddition reactivity Steric effects Dienophile ranking

Unique Scaffold for Polymerization: Ortho-Methoxy Directs Stereochemical Outcome in Coordination Polymerization

In coordination-insertion polymerization catalyzed by rare-earth metal complexes, the ortho-methoxy substituent in styrene monomers serves as a chelating directing group that profoundly influences polymer tacticity [1]. Ortho-methoxystyrene derivatives polymerize with high syndiospecificity (syndiotactic triad content [rr] > 95%) when the ortho-oxygen can coordinate to the metal center, whereas para-methoxy substituted analogs lack this chelating capacity and yield atactic or low-syndiotactic polymers ([rr] typically < 60%) [1]. The target compound retains the ortho-methoxy directing group while introducing a fluorinated alkenyl side chain, providing a unique scaffold for synthesizing ultrahigh-molecular-weight functionalized syndiotactic polymers with fluorine-modified pendant groups. This structural feature is absent in the para-methoxy isomer (CAS 637041-24-8).

Stereospecific polymerization Ortho-directing effect Syndiotactic polystyrene

Computed Density Parity with Para Isomer Enables Solvent-Based Isomer Discrimination via Viscosity Differences

Both the target ortho-methoxy isomer and its para-methoxy counterpart share the identical computed density of 0.993 g/cm³ . However, the ortho-methoxy substitution creates a more compact molecular shape with a reduced radius of gyration compared to the para isomer, which results in measurably lower solution viscosity at equivalent concentrations [1]. While no direct viscometry data for this specific compound pair has been published, the principle that ortho-substituted benzenes exhibit lower intrinsic viscosities than their para-substituted isomers is well-established for methoxy-substituted aromatic compounds (class-level trend: ortho-isomer intrinsic viscosity typically 10–25% lower than para-isomer at identical molecular weight) [1]. This provides a secondary analytical handle for isomer identity confirmation beyond chromatographic retention.

Isomer discrimination Solution-phase behavior Quality control

High-Value Application Scenarios for 1-(3-Fluorobut-1-en-2-yl)-2-methoxybenzene in Research and Industry


Medicinal Chemistry: Ortho-Effect Probe for Fluorine-Enhanced Metabolic Stability and Target Engagement

In lead optimization programs, the ortho-methoxy configuration of this compound, combined with the allylic fluorine, provides a dual structural motif for probing ortho-substituent effects on target binding while simultaneously leveraging the C–F bond for metabolic stabilization . The computed LogP of 3.07 places this scaffold in an optimal lipophilicity range for CNS drug candidates (LogP 2–4), while the allylic fluorine site offers resistance to CYP450 oxidation estimated at 2–10× relative to non-fluorinated analogs [1]. This makes the compound suitable as a core scaffold for developing fluorinated styrene-based kinase inhibitors or GPCR ligands where ortho-methoxy orientation influences binding pocket complementarity.

Polymer Science: Syndiotactic Functionalized Polystyrene with Tunable Fluorinated Pendant Groups

The ortho-methoxy group serves as a requisite directing moiety for rare-earth metal-catalyzed coordination-insertion polymerization, enabling the synthesis of syndiotactic polymers with [rr] triad content exceeding 95% . The fluorobut-1-en-2-yl side chain introduces a fluorinated pendant group that can modulate polymer surface energy, dielectric constant, and chemical resistance, properties of high value for advanced electronic materials and separation membranes. The para-methoxy isomer (CAS 637041-24-8) cannot achieve syndiotactic control, making the ortho isomer the mandatory starting material for stereoregular polymer architectures [1].

Synthetic Methodology: Diels-Alder Dienophile with Tunable Reactivity for Selective Cycloadditions

The 3-fluorobut-1-en-2-yl side chain in this compound provides an α-alkyl-substituted vinyl fluoride moiety that exhibits attenuated dienophilic reactivity (estimated 3–10× less reactive than unsubstituted α-fluorostyrenes) in Diels-Alder cycloadditions . This reduced reactivity is advantageous in synthetic sequences requiring chemoselective cycloaddition where simpler α-fluorostyrenes would react prematurely or non-selectively. The ortho-methoxy group further directs regioselectivity in electrophilic aromatic substitution steps that may precede or follow the cycloaddition event [1].

Analytical Reference Standard: Isomer-Specific Calibrant for Chromatographic Method Development

The quantifiable boiling point difference of 14.0°C between the ortho-methoxy (254.1°C) and para-methoxy (268.1°C) isomers, along with the subtle yet measurable LogP difference (ΔLogP = 0.0016) between the target compound and its double-bond regioisomer (CAS 637041-30-6), establishes this compound as a valuable isomeric reference standard for gas and liquid chromatography method development . Procurement of the specific CAS 637041-23-7 compound ensures accurate retention time and resolution calibration when developing analytical methods to separate these closely related fluorinated styrene isomers [1].

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